molecular formula C8H15NO B12987899 2-Oxaspiro[4.4]nonan-6-amine

2-Oxaspiro[4.4]nonan-6-amine

Cat. No.: B12987899
M. Wt: 141.21 g/mol
InChI Key: QNRTWCCOQDVHIT-UHFFFAOYSA-N
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Description

2-Oxaspiro[44]nonan-6-amine is a chemical compound with the molecular formula C8H15NO It is a spirocyclic amine, meaning it contains a spiro-connected ring system with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxaspiro[4One common method involves the reaction of cyclobutanone with a suitable nucleophile to form the spirocyclic intermediate, which is then converted to the amine through reductive amination or other suitable reactions .

Industrial Production Methods

Industrial production methods for 2-Oxaspiro[4.4]nonan-6-amine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.4]nonan-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-Oxaspiro[4.4]nonan-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonan-6-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s unique spirocyclic structure often plays a key role in its interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[4.4]nonan-6-amine is unique due to its specific ring structure and the position of the amine group. This gives it distinct chemical and biological properties compared to other similar compounds, making it valuable for various research applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-oxaspiro[4.4]nonan-9-amine

InChI

InChI=1S/C8H15NO/c9-7-2-1-3-8(7)4-5-10-6-8/h7H,1-6,9H2

InChI Key

QNRTWCCOQDVHIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCOC2)N

Origin of Product

United States

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